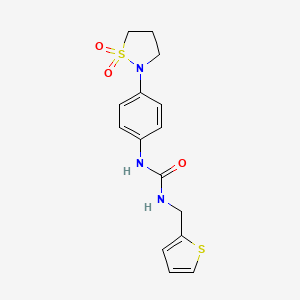

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c19-15(16-11-14-3-1-9-22-14)17-12-4-6-13(7-5-12)18-8-2-10-23(18,20)21/h1,3-7,9H,2,8,10-11H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJNHOSCDTUTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

Formation of the Isothiazolidine Dioxide Ring: This step involves the cyclization of a suitable precursor, such as a sulfonamide, under oxidative conditions to form the isothiazolidine dioxide ring.

Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks an aromatic ring bearing a leaving group.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Formation of the Urea Moiety: The final step involves the reaction of an amine with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isothiazolidine dioxide ring can be reduced to the corresponding isothiazolidine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, or nitrating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Isothiazolidine.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that compounds similar to 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea exhibit promising anticancer properties. For instance, derivatives of isothiazolidinones have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research has demonstrated that similar thiourea derivatives possess significant antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents .

Agricultural Chemistry Applications

Pesticide Development : The unique structural features of this compound make it a candidate for developing novel pesticides. Compounds with isothiazolidinone moieties have been investigated for their ability to disrupt the growth of agricultural pests, providing an environmentally friendly alternative to traditional pesticides .

Plant Growth Regulators : There is ongoing research into the use of such compounds as plant growth regulators. Initial findings suggest that they may enhance plant growth and resistance to environmental stressors, which could lead to increased agricultural productivity .

Material Science Applications

Polymer Synthesis : The compound can be utilized in synthesizing advanced materials, particularly polymers with specific functional properties. Its ability to form cross-linked structures makes it suitable for creating durable materials used in coatings and adhesives.

Nanotechnology : In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of a related isothiazolidinone compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. This study highlights the potential for developing new cancer therapies based on this class of compounds .

Case Study 2: Agricultural Application

Research conducted on the efficacy of thiourea derivatives as pesticides showed that certain formulations significantly reduced pest populations in controlled trials. This finding supports the hypothesis that these compounds can serve as effective alternatives to synthetic pesticides while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. For example:

Antimicrobial Activity: The compound may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways or cellular structures.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or modulate the activity of immune cells.

Comparison with Similar Compounds

Urea Derivatives with Heterocyclic Substituents

Compound 7n (): 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea

- Key Differences : Replaces the isothiazolidine dioxide with a pyridinylmethyl-thio group and a trifluoromethylphenyl substituent.

- Impact : The trifluoromethyl group increases lipophilicity, while the pyridine ring may enhance π-π stacking. The thioether linkage differs from the sulfone in the target compound, reducing polarity .

- Compound 11a (): 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Key Differences: Features a piperazinylmethyl-thiazole group and fluorophenyl substituent. The fluorophenyl group offers metabolic stability compared to thiophene .

Compound29 (): 3-(5-methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea

Sulfone-Containing Analogues

- Compound31 (): 4-Cyclohexyl-N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)benzamide Key Differences: Benzamide core vs. urea, with a tetrahydrofuranmethyl group.

Thiadiazole and Azetidinone Derivatives

Physicochemical Properties

Biological Activity

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3O4S, with a molecular weight of 389.47 g/mol. The compound features a dioxidoisothiazolidine ring and a thiophenyl group, which are thought to contribute to its biological properties.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published by ResearchGate, the compound was tested against several human cancer cell lines (e.g., breast cancer MCF-7, lung cancer A549). The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM, suggesting significant anticancer potential.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial properties.

Q & A

Q. How can researchers optimize the synthesis of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea to improve yield and reproducibility?

Methodological Answer: Synthesis optimization should focus on reaction conditions such as solvent selection, temperature control, and catalyst/base use. For urea derivatives, inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine are common to neutralize byproducts like HCl . Flow chemistry methodologies, such as those used in Omura-Sharma-Swern oxidation, can enhance reproducibility and scalability by enabling precise control over reaction parameters (e.g., residence time, temperature gradients) . Design of Experiments (DoE) approaches can statistically identify critical variables (e.g., molar ratios, reaction time) for yield optimization .

Q. What spectroscopic techniques are most effective for characterizing the structure of this urea derivative?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., urea C=O stretch ~1650 cm⁻¹, sulfonamide S=O stretches ~1150–1350 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm for phenyl/thiophenyl groups) and methylene linkages (δ 4.0–5.0 ppm). Deuterated DMSO is ideal for observing urea NH protons (~10–12 ppm) .

- X-ray Crystallography : Provides absolute configuration confirmation, particularly for stereochemical centers in the isothiazolidine ring .

Q. How can researchers assess the purity of this compound for biological testing?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity.

- TLC : Silica gel plates with ethyl acetate/hexane eluents (visualized under UV or iodine staining) .

- Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are recommended for evaluating the biological activity of this compound in kinase inhibition assays?

Methodological Answer:

- In Vitro Kinase Assays : Use FRET-based or ADP-Glo™ platforms to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR). Include positive controls (e.g., staurosporine) and validate with dose-response curves .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare results with structural analogs to establish structure-activity relationships (SAR) .

Q. How can computational methods aid in understanding the binding mode of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase active sites. Validate with MD simulations (e.g., GROMACS) to assess stability over 100-ns trajectories.

- QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO/LUMO gaps) with bioactivity data to guide structural modifications .

Q. How should researchers address contradictions in solubility data across different experimental setups?

Methodological Answer:

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and weighing.

- Waste Disposal : Neutralize acidic byproducts before disposal per OSHA guidelines. Refer to SDS sheets for similar urea derivatives for emergency measures (e.g., eye irrigation with saline) .

Data Contradiction Analysis

Example Issue : Conflicting bioactivity results in kinase assays.

Resolution :

Verify compound integrity via LC-MS post-assay.

Control for ATP concentration variations (e.g., use 1 mM ATP in all runs).

Replicate experiments across independent labs to rule out instrumentation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.